molecular formula C12H18O B13959321 [2-Ethyl-4-(propan-2-yl)phenyl]methanol CAS No. 40180-53-8

[2-Ethyl-4-(propan-2-yl)phenyl]methanol

Cat. No.: B13959321
CAS No.: 40180-53-8
M. Wt: 178.27 g/mol
InChI Key: NWVYYVDHCHVAIZ-UHFFFAOYSA-N
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Description

[2-Ethyl-4-(propan-2-yl)phenyl]methanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a benzene ring substituted with ethyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Ethyl-4-(propan-2-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [2-Ethyl-4-(propan-2-yl)phenyl]methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-Ethyl-4-(propan-2-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of [2-Ethyl-4-(propan-2-yl)phenyl]methanone.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[2-Ethyl-4-(propan-2-yl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Ethyl-4-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-Ethyl-4-(propan-2-yl)phenyl]methanone: The corresponding ketone.

    [2-Ethyl-4-(propan-2-yl)phenyl]methane: The fully reduced hydrocarbon.

    [2-Ethyl-4-(propan-2-yl)phenyl]chloride: The chloride derivative.

Uniqueness

[2-Ethyl-4-(propan-2-yl)phenyl]methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

40180-53-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(2-ethyl-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C12H18O/c1-4-10-7-11(9(2)3)5-6-12(10)8-13/h5-7,9,13H,4,8H2,1-3H3

InChI Key

NWVYYVDHCHVAIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)C)CO

Origin of Product

United States

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